(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 127431-38-3
VCID: VC21181438
InChI: InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4?,7-/m0/s1
SMILES: CC1=C(N2C(C(C2=O)N)SC1)C(=O)O
Molecular Formula: C8H10N2O3S
Molecular Weight: 214.24 g/mol

(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

CAS No.: 127431-38-3

Cat. No.: VC21181438

Molecular Formula: C8H10N2O3S

Molecular Weight: 214.24 g/mol

* For research use only. Not for human or veterinary use.

(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid - 127431-38-3

Specification

CAS No. 127431-38-3
Molecular Formula C8H10N2O3S
Molecular Weight 214.24 g/mol
IUPAC Name (6S)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4?,7-/m0/s1
Standard InChI Key NVIAYEIXYQCDAN-DRGSQQHPSA-N
Isomeric SMILES CC1=C(N2[C@H](C(C2=O)N)SC1)C(=O)O
SMILES CC1=C(N2C(C(C2=O)N)SC1)C(=O)O
Canonical SMILES CC1=C(N2C(C(C2=O)N)SC1)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator